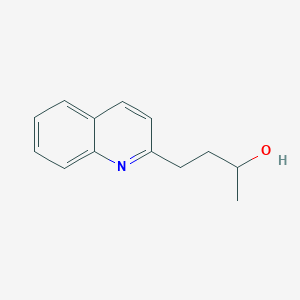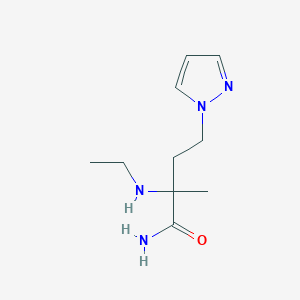
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that belongs to the class of pyrazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III)-catalyzed and solvent-controlled conditions. This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.
Biology: It is used in biological studies to understand its effects on various biological pathways and targets.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide include other pyrazole derivatives such as:
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
2-(ethylamino)-2-methyl-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-12-10(2,9(11)15)5-8-14-7-4-6-13-14/h4,6-7,12H,3,5,8H2,1-2H3,(H2,11,15) |
Clave InChI |
DNELAUMXAARUID-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(CCN1C=CC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
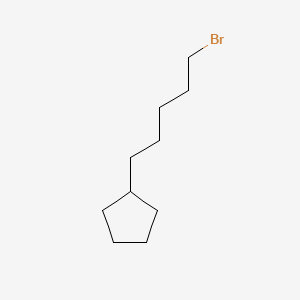

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

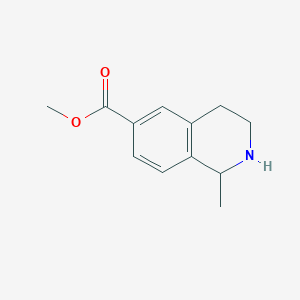

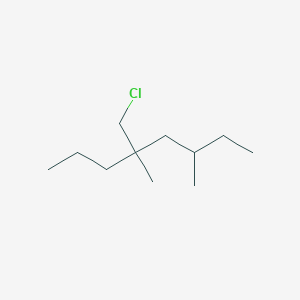
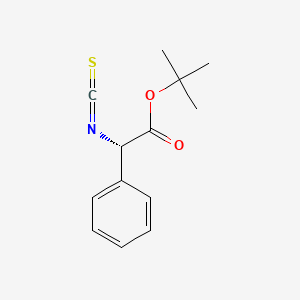
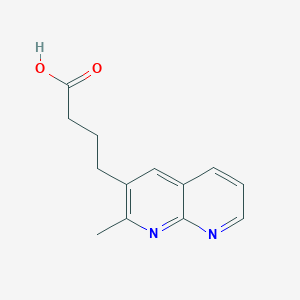
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)

